2-(Propylsulfanyl)naphthalene
Description
2-(Propylsulfanyl)naphthalene is a naphthalene derivative substituted with a propylsulfanyl (-S-C₃H₇) group at the 2-position. This compound belongs to the class of organosulfur aromatic hydrocarbons, where the sulfur atom bridges the naphthalene ring and a propyl chain. Such substitutions influence its chemical reactivity, solubility, and biological interactions. For instance, sulfanyl groups are known to enhance bioavailability and metabolic stability in medicinal chemistry contexts .
Properties
CAS No. |
75052-54-9 |
|---|---|
Molecular Formula |
C13H14S |
Molecular Weight |
202.32 g/mol |
IUPAC Name |
2-propylsulfanylnaphthalene |
InChI |
InChI=1S/C13H14S/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13/h3-8,10H,2,9H2,1H3 |
InChI Key |
COLCRCSUSPICGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physico-Chemical Properties
Substituents on naphthalene significantly alter its physical and chemical behavior. Below is a comparative analysis based on available
| Property | Naphthalene | 1-Methylnaphthalene | 2-Methylnaphthalene | 2-(Propylsulfanyl)naphthalene (Inferred) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 128.17 | 142.20 | 142.20 | ~206.34 |
| Boiling Point (°C) | 218 | 245 | 241 | Higher (due to sulfanyl group) |
| Solubility in Water | Low (~30 mg/L) | Very low | Very low | Moderate (sulfanyl enhances polarity) |
| Log P (Lipophilicity) | 3.30 | 3.90 | 3.85 | ~4.5 (propyl chain increases hydrophobicity) |
Sources: Data for naphthalene and methyl derivatives from Table 1 in ; inferences for this compound based on substituent effects.

Key Observations:
- Sulfanyl substitution may improve aqueous solubility relative to methyl groups due to polarizable sulfur atoms .
Toxicological Profiles
Toxicological data for naphthalene and its methyl derivatives highlight critical differences:
| Compound | Acute Toxicity (Lung Lesions) | Glutathione Depletion Efficacy | Metabolic Rate |
|---|---|---|---|
| Naphthalene | High | High | Fast |
| 2-Methylnaphthalene | Moderate | Low | Slow |
| This compound | Not reported | Likely low (inferred) | Unknown |
Sources: ; inferences based on structural analogs.
Key Findings:
- The sulfanyl group in this compound may further slow metabolism due to steric hindrance or altered enzyme interactions, though experimental validation is needed.
Analytical Methods
Analytical challenges vary with substituents:
- Methylnaphthalenes are typically analyzed via gas chromatography (GC) or HPLC, with detection limits in the µg/L range .
- Sulfur-containing derivatives like this compound may require HPLC coupled with fluorescence or mass spectrometry for sensitive detection, as demonstrated for sulfonamide analogs .
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